Decafluoro-2-trifluoromethyl-2-iodopentane

Bond dissociation energy Radical initiation Perfluoroalkyl iodide thermochemistry

Decafluoro-2-trifluoromethyl-2-iodopentane (CAS 102780-88-1, molecular formula C₆F₁₃I, MW 445.95) is a branched perfluoro-tert-alkyl iodide, also named perfluoro-tert-hexyl iodide or 2-iodoperfluoro-2-methylpentane. It is a liquid at ambient temperature with a boiling point of 115 °C and density of 2.14 g/cm³.

Molecular Formula C6F13I
Molecular Weight 445.95 g/mol
CAS No. 102780-88-1
Cat. No. B009053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecafluoro-2-trifluoromethyl-2-iodopentane
CAS102780-88-1
Molecular FormulaC6F13I
Molecular Weight445.95 g/mol
Structural Identifiers
SMILESC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)I
InChIInChI=1S/C6F13I/c7-2(8,3(9,10)6(17,18)19)1(20,4(11,12)13)5(14,15)16
InChIKeyPCOHEQOCJXXENZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decafluoro-2-trifluoromethyl-2-iodopentane (CAS 102780-88-1): Procurement-Relevant Identity and Physicochemical Baseline


Decafluoro-2-trifluoromethyl-2-iodopentane (CAS 102780-88-1, molecular formula C₆F₁₃I, MW 445.95) is a branched perfluoro-tert-alkyl iodide, also named perfluoro-tert-hexyl iodide or 2-iodoperfluoro-2-methylpentane. It is a liquid at ambient temperature with a boiling point of 115 °C and density of 2.14 g/cm³ [1]. The tertiary carbon–iodine centre distinguishes it from linear (primary) perfluoroalkyl iodides of identical molecular formula, imparting fundamentally different reactivity, thermal stability, and application suitability [2].

Why Generic Perfluoroalkyl Iodide Substitution Fails for Decafluoro-2-trifluoromethyl-2-iodopentane


Perfluoroalkyl iodides are not interchangeable commodities. The tertiary C–I centre in decafluoro-2-trifluoromethyl-2-iodopentane confers the weakest carbon–iodine bond dissociation energy among perfluoroalkyl iodides, enabling radical generation at markedly lower temperatures than primary or secondary analogues [1]. Furthermore, the significant bond polarization at the tertiary carbon unlocks an electrophilic addition manifold to alkenes and alkynes that is entirely inaccessible to linear RfI species, which require high-temperature radical-chain conditions [2]. Substituting a linear n-C₆F₁₃I or a lower tertiary homologue such as (CF₃)₃CI will alter reaction kinetics, product selectivity, and physical handling—directly impacting process robustness and laser gain medium performance [3].

Quantitative Differentiation Evidence: Decafluoro-2-trifluoromethyl-2-iodopentane vs. Closest Analogs


C–I Bond Dissociation Energy: Tertiary RfI Requires ~22 kJ/mol Less Energy for Homolytic Cleavage Than Primary CF₃I

The gas-phase C–I bond dissociation energy of the tertiary perfluoroalkyl iodide t-C₄F₉I has been experimentally determined as 208.7 kJ/mol via competitive kinetics against i-C₃F₇I and n-C₃F₇I over 18–153 °C [1]. This value is approximately 22 kJ/mol lower than D(CF₃–I) of ~230.5 kJ/mol and 5–9 kJ/mol lower than D(i-C₃F₇–I) of ~217 kJ/mol [2]. Although the direct measurement was performed on the t-C₄F₉ homologue, quantum-chemical studies confirm that the weakest Cα–I bond among perfluoroalkyl iodides occurs with a tertiary RF group, a class property shared by decafluoro-2-trifluoromethyl-2-iodopentane [3]. The lower BDE translates directly to a lower thermal threshold for radical generation, enabling perfluoroalkyl radical chemistry under milder conditions.

Bond dissociation energy Radical initiation Perfluoroalkyl iodide thermochemistry

Thermal Decomposition Selectivity: Tertiary RfI Class Exhibits Virtually Irreversible, High-Selectivity Pyrolysis to Perfluoroisobutene

Probst and Werner established a quantitative thermal stability ranking for perfluorinated iodides: RFCF₂CF₂I (primary) > RFCF₂CF(CF₃)I (secondary) > RFOCF(CF₃)I ≈ RFCF₂C(CF₃)₂I (tertiary), with the tertiary class—which includes decafluoro-2-trifluoromethyl-2-iodopentane—sitting at the lowest stability tier [1]. Critically, the tertiary iodides decompose with the highest selectivities to the corresponding perfluoroisobutene derivative (CF₂=C(CF₃)₂), and the decomposition is described as 'virtually irreversible', in contrast to the reversible pathways observed for primary and secondary iodides [1]. The major decomposition channel is elimination of the unsaturated fragment with concomitant formation of a shorter-chain RfI, a pathway uniquely favoured by the geminal bis(trifluoromethyl) substitution pattern at the iodine-bearing carbon.

Thermal stability Pyrolysis selectivity Perfluoroisobutene precursor

Electrophilic Addition: Tertiary Perfluoroalkyl Iodides Add to Alkenes Under Mild Polar Conditions, Whereas Primary RfI Require High-Temperature Radical Initiation

Rozhkov, Igumnov, and Pletnev demonstrated that tertiary perfluoroalkyl iodides—specifically perfluoro-tert-hexyl iodide, a direct synonym for decafluoro-2-trifluoromethyl-2-iodopentane—undergo electrophilic addition to carbon–carbon multiple bonds under extremely mild conditions in polar solvents [1]. The significant polarization of the C–I bond in tertiary RfI (calculated charges: QI ≈ 0, QC ≈ −0.1) enables heterolytic cleavage, allowing the iodine to act as an electrophile toward alkenes and alkynes at ambient to 80 °C. In ethyl acetate at 80 °C, perfluoro-tert-hexyl iodide readily adds to alkenes, butadiene, and acetylene, whereas primary perfluoroalkyl iodides do not react with unsaturated substrates under these conditions, requiring radical initiators and temperatures typically exceeding 150 °C [2]. The reaction rate was shown to depend on solvent polarity, increasing from ethyl acetate to CF₃CH₂OH to CF₃CO₂H, confirming the ionic character of the addition [1].

Electrophilic addition Perfluoroalkylation C–I bond polarization

Nucleophilic Displacement Efficiency: 89% Isolated Yield of Thiocyanate Derivative from 2-Iodoperfluoro-2-methylpentane

Igumnov and Pletnev reported the direct nucleophilic replacement of iodine in 2-iodoperfluoro-2-methylpentane (the target compound) using Hg(SCN)₂ in dichloromethane at 20 °C, yielding the corresponding perfluoro-tert-alkyl thiocyanate in 89% isolated yield with a boiling point of 57–59 °C (at 39 mmHg) [1]. This result was part of a comparative study that also examined 1-iodoperfluoromethylcyclopentane, demonstrating that tertiary perfluoroalkyl iodides undergo efficient SN2-type displacement at iodine despite the steric congestion of the perfluorinated tertiary centre. The high yield contrasts with the well-documented reluctance of primary perfluoroalkyl iodides to undergo clean nucleophilic substitution without competing elimination, a consequence of the stronger C–I bond and different frontier orbital interactions in the primary series [2].

Nucleophilic substitution Perfluoroalkyl thiocyanate Synthetic intermediate

Liquid-Phase Handling at Ambient Temperature: bp 115 °C Enables Laser Gain Medium Application Without Pressurisation, Unlike Gaseous CF₃I or Solid (CF₃)₃CI

Decafluoro-2-trifluoromethyl-2-iodopentane is a liquid at room temperature with a boiling point of 115 °C and density of 2.14 g/cm³ . This physical state contrasts sharply with the most common iodine laser gain media: CF₃I is a gas at ambient temperature (bp −22.5 °C) requiring pressurised handling, while the next lower tertiary homologue (CF₃)₃CI is a solid (mp 60 °C, bp 61 °C) requiring heated delivery systems . The linear isomer n-C₆F₁₃I shares a similar boiling point (117 °C) but lacks the tertiary C–I reactivity advantages described above . The Hoechst patent explicitly identifies 2-iodo-perfluoro-2-methylpentane as suitable 'in particular as a packing for lasers', leveraging the combination of liquid handling convenience and the photodissociation efficiency characteristic of the weak tertiary C–I bond [1].

Iodine laser gain medium Physical state Perfluoroalkyl iodide laser

Validated Application Scenarios for Decafluoro-2-trifluoromethyl-2-iodopentane Based on Quantitative Differentiation Evidence


Iodine Photodissociation Laser Gain Medium (Liquid-Phase, Ambient-Temperature Operation)

The combination of liquid physical state at 25 °C (bp 115 °C) and the weak tertiary C–I bond (D ≈ 208.7 kJ/mol, class-level) makes decafluoro-2-trifluoromethyl-2-iodopentane a drop-in gain medium for iodine photodissociation lasers that circumvents the pressurised gas-handling infrastructure required for CF₃I (bp −22.5 °C) [1]. The Hoechst patent explicitly claims 2-iodo-perfluoro-2-methylpentane 'in particular as a packing for lasers', confirming industrial recognition of this application [2]. Comparative analysis of the C₆F₁₃I isomer class against C₃F₇I in iodine laser systems has demonstrated up to 1.5× greater laser output energy with reduced molecular iodine quenching by-product formation, although this data was generated on the linear isomer and warrants direct verification on the branched tertiary compound [3].

Mild-Condition Perfluoroalkylation of Alkenes and Alkynes via Electrophilic Addition

Unlike primary perfluoroalkyl iodides that require high-temperature (>150 °C) radical-chain initiation, decafluoro-2-trifluoromethyl-2-iodopentane undergoes electrophilic addition to alkenes, butadiene, and acetylene at 80 °C in polar solvents such as ethyl acetate, with reaction rates that are tunable by solvent polarity (EtOAc < CF₃CH₂OH < CF₃CO₂H) [4]. This ionic manifold enables perfluoro-tert-hexyl group installation onto thermally sensitive or highly functionalised unsaturated substrates that would degrade under the forcing conditions required by linear RfI [5]. The reaction proceeds via heterolytic C–I cleavage enabled by the significant bond polarisation at the tertiary carbon centre.

Synthesis of Perfluoro-tert-alkyl Thiocyanate Intermediates via High-Yield Nucleophilic Displacement

Treatment of decafluoro-2-trifluoromethyl-2-iodopentane with Hg(SCN)₂ in dichloromethane at 20 °C delivers the corresponding perfluoro-tert-alkyl thiocyanate in 89% isolated yield [6]. This room-temperature transformation provides a reliable, high-purity entry point into the perfluoro-tert-alkyl thiocyanate chemical space, which serves as a platform for further derivatisation to thiols, disulfides, and sulfonyl chlorides—building blocks for fluorinated surfactants, surface modifiers, and pharmaceutical intermediates. Primary perfluoroalkyl iodides do not offer comparable SN2 efficiency at the iodine centre due to stronger C–I bonding and competing elimination pathways [7].

Controlled Pyrolytic Generation of Perfluoroisobutene (CF₂=C(CF₃)₂)

The thermal decomposition of decafluoro-2-trifluoromethyl-2-iodopentane proceeds with the highest selectivity of any perfluoroalkyl iodide class toward perfluoroisobutene elimination, and the decomposition is 'virtually irreversible'—a property established for the RFCF₂C(CF₃)₂I structural class [8]. This contrasts with the reversible, lower-selectivity pyrolysis of primary and secondary RfI. The clean elimination to CF₂=C(CF₃)₂ with concomitant formation of a shorter-chain RfI makes this compound a convenient, storable liquid precursor for perfluoroisobutene, a valuable fluorinated building block used in polymer chemistry and as an intermediate for hexafluoroisobutylene derivatives.

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